molecular formula C17H23BrN4O B2883164 3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole CAS No. 2034460-26-7

3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole

Cat. No.: B2883164
CAS No.: 2034460-26-7
M. Wt: 379.302
InChI Key: LZDPAYAMZWPZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole (CAS 2034460-26-7) is a chemical compound with the molecular formula C17H23BrN4O and a molecular weight of 379.3 g/mol. This synthetic derivative features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability in drug candidates . The structure integrates a 4-bromophenyl group at the 3-position and a piperazine-based side chain at the 5-position of the oxadiazole ring. The 1,2,4-oxadiazole ring is recognized for its wide spectrum of biological activities, and derivatives are investigated for potential as anticancer, antibacterial, and antiviral agents, as well as enzyme inhibitors . The incorporation of the 4-isopropylpiperazin-1-yl moiety is a strategic feature that can improve aqueous solubility and influence the molecule's pharmacokinetic profile, making this compound a valuable intermediate for researchers in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-bromophenyl)-5-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN4O/c1-13(2)22-11-9-21(10-12-22)8-7-16-19-17(20-23-16)14-3-5-15(18)6-4-14/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDPAYAMZWPZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of O-Acylamidoxime Intermediates

Reaction Mechanism and Optimization

The cyclodehydration route follows a three-step sequence adapted from DNA-encoded library synthesis protocols:

  • Amidoxime Formation :
    4-Bromobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 4 h to yield 4-bromobenzamidoxime.

  • O-Acylation :
    The amidoxime undergoes O-acylation with 2-(4-isopropylpiperazin-1-yl)acetyl chloride (synthesized via chlorination of 2-(4-isopropylpiperazin-1-yl)acetic acid using thionyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as base.

  • Cyclodehydration :
    The O-acylamidoxime intermediate is heated in pH 9.5 borate buffer at 90°C for 2 h, inducing cyclization to the target oxadiazole.

Critical Parameters :

  • Solvent System : Anhydrous DCM prevents hydrolysis during O-acylation.
  • Cyclization pH : Alkaline conditions (pH 9.5) minimize competing hydrolysis (<10% side product).
  • Yield : 68–72% after silica gel chromatography (petroleum ether/ethyl acetate 4:1).
Table 1: Optimization of Cyclodehydration Conditions
Parameter Tested Range Optimal Value Conversion Efficiency
Temperature (°C) 70–100 90 89%
Reaction Time (h) 1–4 2 91%
Buffer pH 8.5–10.5 9.5 94%

Nucleophilic Substitution on Bromoethyl-Oxadiazole Precursors

Synthesis of 3-(4-Bromophenyl)-5-(2-Bromoethyl)-1,2,4-Oxadiazole

The bromoethyl intermediate is prepared via cyclocondensation of 4-bromobenzohydrazide with 3-bromopropionitrile in phosphorus oxychloride (POCl₃) at 110°C for 6 h:

$$
\text{4-Bromobenzohydrazide} + \text{3-Bromopropionitrile} \xrightarrow{\text{POCl}_3, 110^\circ \text{C}} \text{Bromoethyl-Oxadiazole} \quad (\text{Yield: 65\%})
$$

Key Considerations :

  • POCl₃ Stoichiometry : 2.5 equivalents prevent incomplete cyclization.
  • Side Products : Excess nitrile leads to 5-cyano derivatives (<5% with 1:1 ratio).

Piperazine Coupling

The bromoethyl-oxadiazole reacts with 4-isopropylpiperazine in acetonitrile at 60°C for 12 h using potassium carbonate (K₂CO₃) as base:

$$
\text{Bromoethyl-Oxadiazole} + \text{4-Isopropylpiperazine} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target Compound} \quad (\text{Yield: 78\%})
$$

Table 2: Base and Solvent Screening for Substitution
Base Solvent Temperature (°C) Yield (%)
K₂CO₃ Acetonitrile 60 78
DIPEA DMF 80 65
NaOH Ethanol 70 42

Microwave-Assisted One-Pot Synthesis

Integrated Approach

Combining amidoxime formation and cyclodehydration steps, this method uses microwave irradiation (200 W, 150°C) to reduce reaction time from 8 h to 25 min:

  • Reagents : 4-Bromobenzonitrile, hydroxylamine hydrochloride, 2-(4-isopropylpiperazin-1-yl)acetic acid, and N,N-diisopropylcarbodiimide (DIC) in DCM.
  • Workup : Precipitation with ice-cold water followed by centrifugal filtration.

Advantages :

  • Yield Improvement : 82% vs. 68% for conventional heating.
  • Purity : >95% by HPLC without chromatography.

Comparative Analysis of Methods

Table 3: Method Comparison
Parameter Cyclodehydration Substitution Microwave
Total Time (h) 8 18 0.5
Overall Yield (%) 68 51 82
Scalability (g) 50 20 10
Purification Difficulty Moderate High Low

Key Findings :

  • Cyclodehydration offers scalability but requires stringent pH control.
  • Microwave synthesis maximizes yield and efficiency for small-scale batches.
  • Nucleophilic substitution is limited by bromoethyl precursor availability.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 3.62 (t, J = 6.8 Hz, 2H, CH₂N), 2.91–2.85 (m, 8H, Piperazine-H), 1.41 (d, J = 6.6 Hz, 6H, CH(CH₃)₂).
  • HRMS (ESI+) : m/z calcd for C₁₉H₂₄BrN₅O [M+H]⁺: 442.1124; found: 442.1128.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
  • Elemental Analysis : C 51.32%, H 5.43%, N 15.68% (theoretical: C 51.50%, H 5.52%, N 15.88%).

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxadiazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea, typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, leading to the inhibition of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazoles
Compound Name Position 3 Substituent Position 5 Substituent Key Properties/Activities Reference
Target Compound 4-Bromophenyl 2-(4-Isopropylpiperazin-1-yl)ethyl Hypothesized CNS activity due to piperazine; moderate lipophilicity (calculated logP ~3.2)
3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole 4-Bromophenyl 4-Methoxyphenyl Lower basicity; enhanced π-π interactions (anti-inflammatory: 59.5–61.9% edema inhibition at 20 mg/kg)
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 4-Bromophenyl Chloromethyl Higher electrophilicity; potential alkylating agent (toxic; GHS Hazard Category 4)
5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-bromophenyl)-1,2,4-oxadiazole 4-Bromophenyl (4-Chloro-3-methylphenoxy)methyl Increased steric bulk; likely lower CNS penetration (screened for kinase inhibition)
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate 4-Bromophenyl (1,3,4-oxadiazole) Ethoxycarbonyl Ester group improves solubility; no reported bioactivity

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (~3.2) is higher than methoxyphenyl analogs (logP ~2.8) due to the isopropylpiperazine group, favoring blood-brain barrier penetration.
  • Solubility : Piperazine derivatives generally exhibit better aqueous solubility at acidic pH compared to chloromethyl or aryl-substituted analogs.
  • Synthetic Accessibility : The piperazine-ethyl chain requires multi-step synthesis, whereas chloromethyl or methoxyphenyl groups are introduced via simpler coupling reactions (e.g., uses DIC-mediated cyclization) .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization of precursors under controlled conditions. For oxadiazole core formation, a common approach includes reacting 4-bromobenzohydrazide with a functionalized acyl chloride (e.g., 2-(4-isopropylpiperazin-1-yl)acetyl chloride) in the presence of a base like triethylamine, followed by cyclization using phosphoryl chloride (POCl₃) at 80–100°C . Post-cyclization, purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical to confirm structure .

Q. How can researchers validate the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR should confirm aromatic protons (δ 7.5–8.0 ppm for bromophenyl), oxadiazole ring protons (δ 8.1–8.3 ppm), and piperazine methyl/methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ for C₁₉H₂₄BrN₅O (exact mass: 448.12 g/mol).
  • X-ray Crystallography : If single crystals are obtained, this provides unambiguous confirmation of stereochemistry and bonding .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

  • In vitro enzyme inhibition assays : Test against kinases or receptors where the piperazine moiety may act as a pharmacophore (e.g., serotonin or dopamine receptors) .
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity via MTT assays .
  • Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α in macrophage models, comparing results to known oxadiazole derivatives .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when introducing the 4-isopropylpiperazine group?

The piperazine-ethyl moiety requires careful alkylation. Key steps:

  • Coupling conditions : Use a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base to facilitate nucleophilic substitution between the oxadiazole intermediate and 1-isopropylpiperazine.
  • Temperature control : Maintain 60–70°C to avoid side reactions (e.g., over-alkylation).
  • Purification challenges : The polar piperazine group may reduce solubility in organic solvents; optimize gradient elution in HPLC .

Q. How do structural modifications (e.g., bromophenyl vs. other aryl groups) impact bioactivity?

Comparative studies on analogs reveal:

  • Bromophenyl vs. chlorophenyl : Bromine’s electron-withdrawing effect enhances binding to hydrophobic pockets in enzymes, increasing potency in anti-inflammatory assays (e.g., 59.5% edema inhibition vs. 38.1% for non-halogenated analogs) .
  • Piperazine substitution : The 4-isopropyl group improves pharmacokinetics (e.g., blood-brain barrier penetration) compared to unsubstituted piperazines .
  • Data contradictions : Some studies report reduced activity with bulkier substituents (e.g., cyclohexyl), suggesting steric hindrance in target binding .

Q. What strategies resolve discrepancies in observed vs. predicted bioactivity data?

  • Molecular docking : Compare binding modes of the compound with target proteins (e.g., COX-2) using software like AutoDock Vina. Adjust protonation states of the piperazine nitrogen for accurate simulations .
  • Metabolic stability assays : Evaluate cytochrome P450 metabolism via liver microsomes to identify rapid degradation pathways that may explain low in vivo efficacy despite promising in vitro results .
  • Dose-response refinement : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

Methodological Considerations

Q. What analytical techniques are critical for tracking reaction intermediates?

  • Thin-layer chromatography (TLC) : Monitor cyclization progress using silica plates and UV visualization (Rf ~0.5 in ethyl acetate/hexane 1:1).
  • LC-MS : Detect low-abundance intermediates during piperazine coupling .

Q. How should researchers design SAR studies for this compound?

  • Core modifications : Synthesize analogs with thiadiazole or triazole cores instead of oxadiazole.
  • Substituent variation : Replace 4-bromophenyl with 3,4-dichlorophenyl or methoxy groups to assess electronic effects.
  • Piperazine alternatives : Test morpholine or pyrrolidine derivatives to evaluate heterocycle flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.